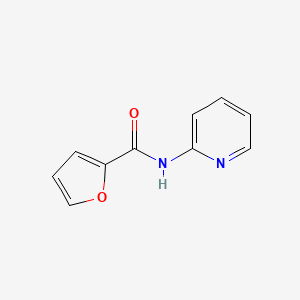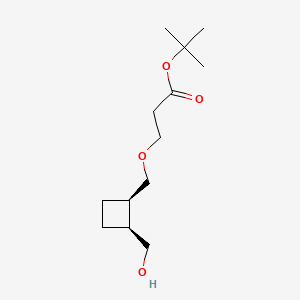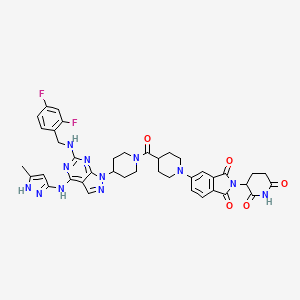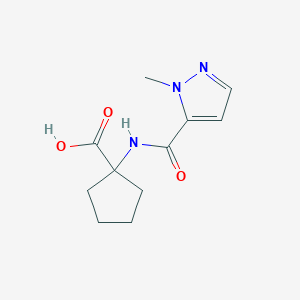
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method includes the use of bis(neopentyl glycolato)diboron as a borylation reagent, catalyzed by a rhodium catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.
Protodeboronation: Reagents such as propionic acid or hydrogenation catalysts are used under elevated temperatures.
Major Products
The major products of these reactions depend on the specific substrates and conditions used. For example, Suzuki-Miyaura cross-coupling typically yields biaryl compounds, while protodeboronation results in the formation of alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5-(tert-Butoxycarbonyl)-2-methylthiophen-3-yl)boronic acid is unique due to its specific structure, which imparts distinct reactivity and stability. Its tert-butoxycarbonyl protecting group enhances its stability and makes it suitable for various synthetic applications .
Eigenschaften
Molekularformel |
C10H15BO4S |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
[2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C10H15BO4S/c1-6-7(11(13)14)5-8(16-6)9(12)15-10(2,3)4/h5,13-14H,1-4H3 |
InChI-Schlüssel |
XVGCLOWUDBOYFF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(SC(=C1)C(=O)OC(C)(C)C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


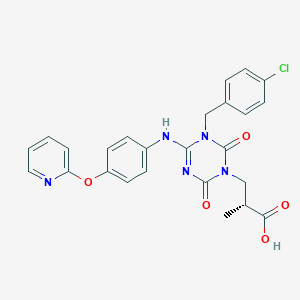

![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14907126.png)
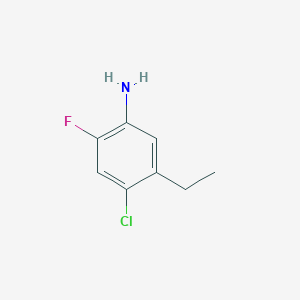

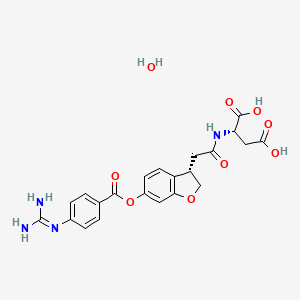
![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)

